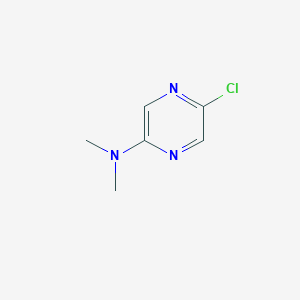

5-chloro-N,N-dimethylpyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

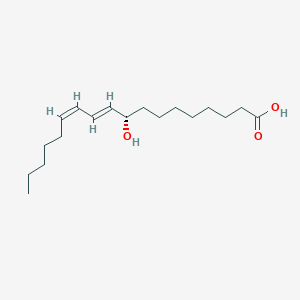

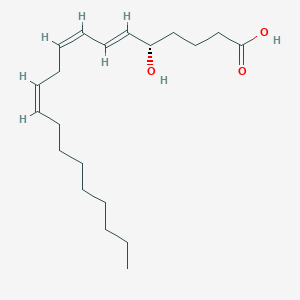

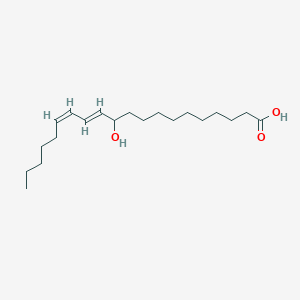

5-chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the CAS Number: 136309-13-2 . It has a molecular weight of 157.6 and its IUPAC name is N-(5-chloro-2-pyrazinyl)-N,N-dimethylamine . It is a solid substance and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for 5-chloro-N,N-dimethylpyrazin-2-amine is 1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 . The linear formula is C6H8ClN3 .Physical And Chemical Properties Analysis

5-chloro-N,N-dimethylpyrazin-2-amine is a solid substance . It has a molecular weight of 157.6 . The InChI code is 1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 and the linear formula is C6H8ClN3 .Scientific Research Applications

Metal Ion Induced Disintegration and Formation of Unique Compounds

5-chloro-N,N-dimethylpyrazin-2-amine, when reacted with zinc dichloride, leads to the formation of unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anions. This compound has been studied for its unique structural properties and potential applications in metal ion interactions (Driessen, Paap, & Reedijk, 2010).

Herbicidal Activity

Substituted pyrazinone compounds, including derivatives of 5-chloro-N,N-dimethylpyrazin-2-amine, have been found to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This discovery is significant in understanding the mechanism of action of such herbicides (Hilton et al., 1969).

Reactivity with Other Compounds

Studies on 2,5-dichloro-3,6-dimethylpyrazine, a related compound, indicate that it can be readily oxidized and undergo various reactions, hinting at the potential reactivity and applications of 5-chloro-N,N-dimethylpyrazin-2-amine in chemical synthesis (Blake & Sammes, 1970).

Anticancer Potential

Derivatives of 5-chloro-N,N-dimethylpyrazin-2-amine have been explored for their antiproliferative activity against human breast cancer cells, showing promising results in inhibiting cancer cell proliferation. This underscores the potential of these compounds in cancer treatment (Panneerselvam et al., 2022).

Synthesis Methods

Advancements in microwave-assisted synthesis methods for compounds like 5-chloro-3-(dimethylamino)pyrazin-2(1 H )-ones have been developed, showcasing efficient and innovative approaches to creating these chemicals (Sharma, Mehta, & Eycken, 2008).

Safety and Hazards

properties

IUPAC Name |

5-chloro-N,N-dimethylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUSMRMQLZUXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878911 |

Source

|

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136309-13-2 |

Source

|

| Record name | PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)